1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid
Description
1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid is a cyclopropane-containing carboxylic acid derivative with a pyridine ring substituted at the 2-position with a trifluoromethyl (-CF₃) group and at the 4-position with the cyclopropane-carboxylic acid moiety.
The compound’s key features include:
- Trifluoromethyl group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
- Pyridine heterocycle: Provides a basic nitrogen for hydrogen bonding or coordination interactions.
This structure is of interest in medicinal chemistry, particularly in cannabinoid receptor modulation (as inferred from cyclopropanecarboxylic acid derivatives in ).
Properties
IUPAC Name |
1-[2-(trifluoromethyl)pyridin-4-yl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)7-5-6(1-4-14-7)9(2-3-9)8(15)16/h1,4-5H,2-3H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNIFBDYXDMPTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=NC=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives .
Industrial Production Methods: Industrial production of this compound often employs large-scale cyclopropanation reactions under controlled conditions. The use of organometallic catalysts, such as palladium or rhodium complexes, can enhance the efficiency and yield of the reaction. The reaction conditions typically involve temperatures ranging from 50°C to 100°C and pressures up to 10 atm .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to bind to active sites of enzymes or receptors, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares structural analogs based on substituents and heterocyclic systems:
Physicochemical Properties
- Acidity : The trifluoromethyl group’s electron-withdrawing nature increases the carboxylic acid’s acidity compared to methyl (pKa ~2-3 vs. ~4-5 for CH₃ analogs) .
- Lipophilicity : LogP values are higher for CF₃-substituted compounds (e.g., target compound) than for CH₃ or Cl analogs, improving membrane permeability .
- Thermal Stability : Cyclopropane rings confer strain but remain stable under synthetic conditions (e.g., coupling reactions in ).
Biological Activity
1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid (CAS No. 1427013-07-7) is an organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a trifluoromethyl group attached to a pyridine ring and a cyclopropane carboxylic acid moiety, endows it with distinctive biological activities. This article reviews the compound's biological activity, including its mechanisms of action, applications in drug development, and relevant research findings.
- Molecular Formula : C10H8F3NO2
- Molecular Weight : 231.17 g/mol
- Boiling Point : 298.4 ± 40.0 °C (predicted)
- Density : 1.492 ± 0.06 g/cm³ (predicted)
- pKa : 3.75 ± 0.20 (predicted)
The biological activity of 1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid is primarily attributed to its interaction with specific enzymes and receptors:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit O-acetylserine sulfhydrylase (OASS), an enzyme involved in cysteine biosynthesis. It competes with the amino acid substrate at the active site, thereby modulating the metabolic pathways related to cysteine production .
- Influence on Biological Pathways : The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to penetrate biological membranes effectively and interact with various molecular targets, including receptors involved in neurotransmission and inflammation regulation.
Antimicrobial Activity
Research indicates that compounds similar to 1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid exhibit promising antimicrobial properties. For instance, studies have demonstrated effective inhibition against pathogenic bacteria when used as adjuncts to traditional antibiotics like colistin . The Minimal Inhibitory Concentrations (MICs) for these compounds suggest potential applications in combating antibiotic-resistant strains.
Cytotoxicity Studies
Cytotoxicity assessments reveal a spectrum of effects among related compounds. While some derivatives show high toxicity profiles, others, including those based on the cyclopropane structure, exhibit lower toxicity and are thus more suitable for further pharmacological investigations .
Study on Inhibitory Effects
A study published in MDPI explored various derivatives of cyclopropanecarboxylic acids, including 1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid, revealing that specific substitutions could enhance or diminish their inhibitory potency against OASS-A .
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds indicates that modifications in the cyclopropane or pyridine moieties significantly influence biological activity. For example, altering substituents on the pyridine ring can lead to variations in binding affinity and selectivity towards target enzymes .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid | Trifluoromethyl group + pyridine + cyclopropane | Inhibits OASS; low cytotoxicity |
| 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid | Trifluoromethyl + cyclopropane | Moderate antimicrobial properties |
| 2-(Trifluoromethyl)pyridine-4-carboxylic acid | Trifluoromethyl + pyridine | Variable activity against bacteria |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
